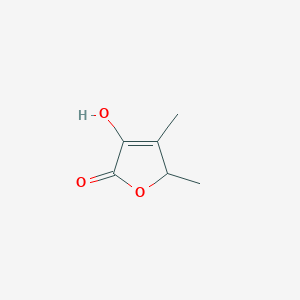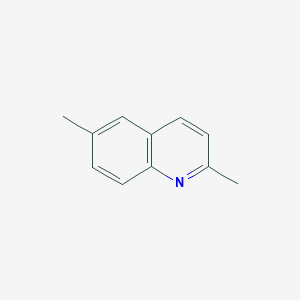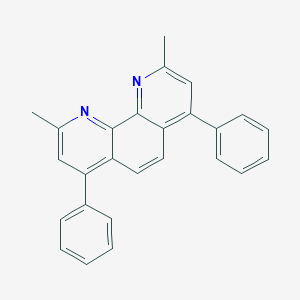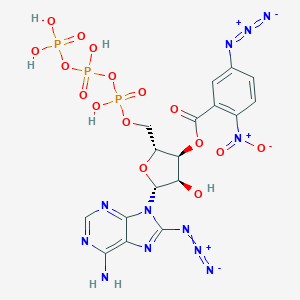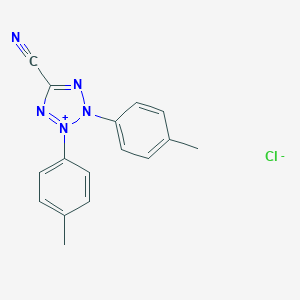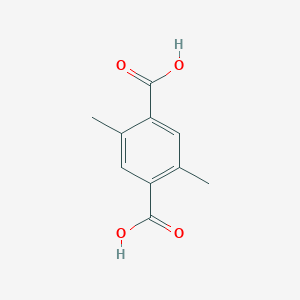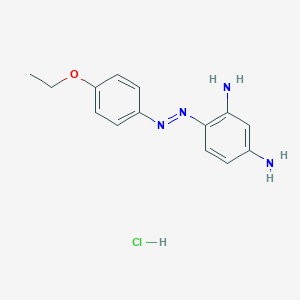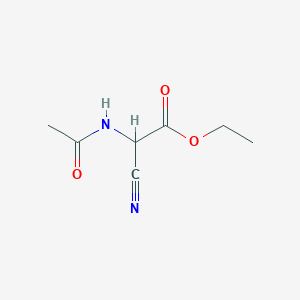![molecular formula C7H9N5 B146867 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine CAS No. 139883-61-7](/img/structure/B146867.png)
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine, also known as BI-2536, is a small molecule inhibitor that has been extensively studied for its potential use in cancer treatment. This compound has been shown to selectively inhibit Polo-like kinase 1 (PLK1), a protein kinase that plays a critical role in regulating cell division.
Mechanism of Action
PLK1 is a serine/threonine protein kinase that plays a critical role in regulating cell division. It is involved in several key processes, including centrosome maturation, spindle formation, and cytokinesis. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis. 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine selectively inhibits PLK1 by binding to its ATP-binding site, thereby preventing its phosphorylation and activation.
Biochemical and Physiological Effects:
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to induce cell cycle arrest and apoptosis in several cancer cell lines. It has also been shown to inhibit tumor growth in several preclinical models. In addition, 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to enhance the efficacy of several chemotherapeutic agents, including paclitaxel and gemcitabine. However, the exact biochemical and physiological effects of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine are still being investigated, and further research is needed to fully understand its mechanism of action.
Advantages and Limitations for Lab Experiments
One advantage of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine is its selectivity for PLK1, which reduces the risk of off-target effects. In addition, 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to be effective in inhibiting PLK1 activity in vitro and in vivo, and has demonstrated antitumor activity in several preclinical models. However, one limitation of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine is its poor solubility, which can make it difficult to administer in vivo. In addition, further research is needed to fully understand the safety and efficacy of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine in humans.
Future Directions
There are several future directions for research on 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine. One area of focus is the development of more potent and selective PLK1 inhibitors. Another area of focus is the investigation of the combination of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine with other chemotherapeutic agents, in order to enhance their efficacy. In addition, further research is needed to fully understand the safety and efficacy of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine in humans, and to identify biomarkers that can predict patient response to this compound. Finally, the potential use of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine in other diseases, such as Alzheimer's disease, is also an area of active investigation.
Synthesis Methods
The synthesis of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine involves several steps, starting with the preparation of 2-aminobenzimidazole. This is followed by the reaction of this compound with hydrazine hydrate to yield 2-hydrazinylbenzimidazole. The final step involves the reaction of 2-hydrazinylbenzimidazole with a substituted pyrimidine to yield 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine. The synthesis of 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been described in detail in several research papers and is considered to be a well-established method.
Scientific Research Applications
2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been extensively studied for its potential use in cancer treatment. PLK1 is overexpressed in many types of cancer, and its inhibition has been shown to induce cell cycle arrest and apoptosis. 2-Hydrazinyl-1H-benzo[d]imidazol-1-amine has been shown to be effective in inhibiting PLK1 activity in vitro and in vivo, and has demonstrated antitumor activity in several preclinical models.
properties
CAS RN |
139883-61-7 |
|---|---|
Molecular Formula |
C7H9N5 |
Molecular Weight |
163.18 g/mol |
IUPAC Name |
2-hydrazinylbenzimidazol-1-amine |
InChI |
InChI=1S/C7H9N5/c8-11-7-10-5-3-1-2-4-6(5)12(7)9/h1-4H,8-9H2,(H,10,11) |
InChI Key |
TUMLDHMRIOZXQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(N2N)NN |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2N)NN |
synonyms |
2H-Benzimidazol-2-one,1-amino-1,3-dihydro-,hydrazone(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




